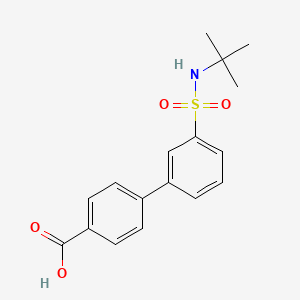

4-(3-T-Butylsulfamoylphenyl)benzoic acid

Description

Properties

IUPAC Name |

4-[3-(tert-butylsulfamoyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)18-23(21,22)15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJKFHJRLMCIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthesis of Sirtinol Analogues: A Technical Guide on the Strategic Role of Substituted Benzoic Acids

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtinol, a well-established inhibitor of NAD+-dependent histone deacetylases (sirtuins), has garnered significant attention in biomedical research for its potential therapeutic applications. While the synthesis of Sirtinol itself follows a specific pathway, the exploration of its analogues has opened a vast chemical space for the development of more potent and selective sirtuin modulators. A common misconception has arisen regarding the direct role of specific, complex benzoic acid derivatives, such as 4-(3-T-Butylsulfamoylphenyl)benzoic acid, in the synthesis of the parent Sirtinol molecule. This guide clarifies this point, demonstrating that while such complex acids are not directly involved in creating Sirtinol, the broader class of substituted benzoic acids are fundamental starting materials for synthesizing the diverse amine precursors required for producing Sirtinol analogues. This guide provides a detailed technical overview of the synthesis of a representative Sirtinol analogue, elucidating the critical role of benzoic acid derivatives in the generation of these potent biological modulators.

Introduction: Deconstructing the Sirtinol Scaffold and the Role of its Precursors

Sirtinol is a Schiff base, characterized by an imine linkage formed through the condensation of an aldehyde and a primary amine. Specifically, the synthesis of Sirtinol involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-amino-N-(1-phenylethyl)benzamide. The exploration of Sirtinol's structure-activity relationship (SAR) has revealed that modifications to the benzamide portion of the molecule can significantly impact its inhibitory activity and selectivity against different sirtuin isoforms.[1]

This has led to the synthesis of a wide array of Sirtinol analogues, where the substitution pattern on the benzamide ring is systematically varied. It is in the synthesis of these analogues that substituted benzoic acids play a pivotal role. They serve as the foundational scaffolds for creating the necessary amine precursors, which are then condensed with 2-hydroxy-1-naphthaldehyde to yield the final Sirtinol analogue.

Therefore, while a specific and complex benzoic acid like 4-(3-T-Butylsulfamoylphenyl)benzoic acid is not a direct precursor for Sirtinol, the principles of its incorporation into a Sirtinol analogue would follow the synthetic logic outlined in this guide. We will focus on the synthesis of a well-documented and representative analogue, meta-Sirtinol (3-[(2-hydroxy-1-naphthalenylmethylene)amino]-N-(1-phenylethyl)benzamide), to illustrate this process.[1]

The Strategic Synthesis of a Sirtinol Analogue: A Step-by-Step Approach

The synthesis of meta-Sirtinol can be logically divided into two main stages:

-

Synthesis of the Amine Precursor: The preparation of 3-amino-N-(1-phenylethyl)benzamide from a corresponding substituted benzoic acid.

-

Schiff Base Formation: The condensation of the synthesized amine with 2-hydroxy-1-naphthaldehyde to yield the final Sirtinol analogue.

This two-stage approach allows for a modular and versatile synthesis, where a variety of substituted benzoic acids can be utilized to generate a library of Sirtinol analogues for biological screening.

Stage 1: Synthesis of the Amine Precursor, 3-amino-N-(1-phenylethyl)benzamide

The synthesis of the key amine intermediate, 3-amino-N-(1-phenylethyl)benzamide, begins with a readily available substituted benzoic acid, 3-nitrobenzoic acid. This multi-step process involves an initial amide coupling reaction followed by the reduction of the nitro group to the desired amine.

The first step is the formation of an amide bond between 3-nitrobenzoic acid and (R)-(+)-1-phenylethylamine. This is a standard peptide coupling reaction, which requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Causality of Experimental Choices:

-

Acid Activation: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to their corresponding acid chlorides. This is a highly reactive intermediate that readily undergoes nucleophilic substitution with the amine.

-

Solvent: An inert aprotic solvent such as dichloromethane (DCM) is used to prevent reaction with the solvent.

-

Base: A mild base like triethylamine (TEA) or pyridine is often added to neutralize the HCl generated during the reaction, preventing the protonation of the amine nucleophile.

Experimental Protocol: Synthesis of 3-nitro-N-(1-phenylethyl)benzamide

-

Reaction Setup: To a solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Acid Chloride Formation: Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Amine Addition: In a separate flask, dissolve (R)-(+)-1-phenylethylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Amide Formation: Slowly add the solution of the amine and triethylamine to the freshly prepared 3-nitrobenzoyl chloride solution at 0 °C.

-

Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for 12-16 hours. Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 3-Nitrobenzoic Acid | 167.12 | 1.0 |

| Thionyl Chloride | 118.97 | 1.2 |

| (R)-(+)-1-Phenylethylamine | 121.18 | 1.0 |

| Triethylamine | 101.19 | 1.5 |

The final step in the synthesis of the amine precursor is the reduction of the nitro group of 3-nitro-N-(1-phenylethyl)benzamide to the corresponding amine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common and clean choice.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups.

-

Hydrogen Source: Hydrogen gas (H₂) is the reducing agent.

-

Solvent: A protic solvent such as ethanol or methanol is typically used for catalytic hydrogenation.

Experimental Protocol: Synthesis of 3-amino-N-(1-phenylethyl)benzamide

-

Reaction Setup: To a solution of 3-nitro-N-(1-phenylethyl)benzamide (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is completely consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents |

| 3-nitro-N-(1-phenylethyl)benzamide | 270.29 | 1.0 |

| 10% Palladium on Carbon | N/A | 0.05-0.10 |

| Hydrogen Gas | 2.02 | Excess |

Stage 2: Schiff Base Formation to Yield meta-Sirtinol

The final step in the synthesis of meta-Sirtinol is the condensation of the newly synthesized 3-amino-N-(1-phenylethyl)benzamide with 2-hydroxy-1-naphthaldehyde to form the characteristic imine linkage of a Schiff base.

Causality of Experimental Choices:

-

Solvent: A protic solvent like ethanol is commonly used to facilitate the condensation reaction and can help to solubilize both reactants.

-

Catalyst: The reaction is often self-catalyzed or can be promoted by a catalytic amount of acid (e.g., acetic acid).

-

Reaction Conditions: Gentle heating can be applied to drive the reaction to completion by removing the water byproduct.

Experimental Protocol: Synthesis of meta-Sirtinol

-

Reaction Setup: Dissolve 3-amino-N-(1-phenylethyl)benzamide (1.0 eq) and 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

Condensation: Stir the reaction mixture at room temperature or gently heat to reflux for 2-4 hours. The formation of a precipitate may be observed.

-

Isolation and Purification: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration and wash with cold ethanol. If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reactant | Molecular Weight ( g/mol ) | Equivalents |

| 3-amino-N-(1-phenylethyl)benzamide | 240.30 | 1.0 |

| 2-hydroxy-1-naphthaldehyde | 172.18 | 1.0 |

Visualization of the Synthetic Pathway

To provide a clear visual representation of the entire synthetic process, the following diagrams have been generated using Graphviz (DOT language).

Figure 1: Overall synthetic workflow for meta-Sirtinol.

Figure 2: Detailed workflow for the synthesis of the amine precursor.

Conclusion and Future Perspectives

This technical guide has elucidated the strategic role of substituted benzoic acids in the synthesis of Sirtinol analogues. By correcting the misconception that complex benzoic acids are direct precursors to Sirtinol, we have provided a scientifically grounded and detailed protocol for the synthesis of a representative analogue, meta-Sirtinol. The modular nature of this synthetic route, which hinges on the initial choice of a substituted benzoic acid, provides a powerful platform for the generation of diverse Sirtinol analogues. This diversity is crucial for the continued exploration of the structure-activity relationships of sirtuin inhibitors and the development of novel therapeutic agents targeting a range of diseases, from cancer to neurodegenerative disorders. The principles and protocols outlined herein offer a robust foundation for researchers and drug development professionals to design and synthesize novel sirtuin modulators with enhanced potency and selectivity.

References

-

Mai, A., Rotili, D., Tarantino, D., Ornaghi, P., Ttofi, P., Nebbioso, A., Altucci, L., & Filetici, P. (2005). Design, synthesis, and biological evaluation of sirtinol analogues as class III histone/protein deacetylase (sirtuin) inhibitors. Journal of Medicinal Chemistry, 48(24), 7789–7795. [Link]

Sources

Technical Guide: Molecular Characterization, Synthesis, and CAS Registry Framework for 4-(3-tert-butylsulfamoylphenyl)benzoic Acid

Executive Summary

In modern drug development, biphenyl sulfonamides serve as privileged scaffolds, frequently acting as bioisosteres for tetrazoles in Angiotensin II receptor blockers or as critical binding motifs in Factor Xa and Nav1.7 inhibitors. 4-(3-tert-butylsulfamoylphenyl)benzoic acid (IUPAC: 3'-(N-tert-butylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid) is a highly specific, synthetically valuable intermediate. Because novel or proprietary regiochemical variants of such intermediates are often synthesized in-house before public disclosure, understanding the rigorous process of structural validation, synthetic causality, and subsequent Chemical Abstracts Service (CAS) registration is paramount for researchers and regulatory professionals.

This whitepaper provides an in-depth analysis of the chemical properties, self-validating synthetic protocols, and the standardized CAS registry framework required to catalog this specific biphenyl derivative.

The CAS Registry Framework for Novel Biphenyls

The Chemical Abstracts Service (CAS), a division of the American Chemical Society, maintains the world's most authoritative database of chemical substances[1]. A CAS Registry Number (CAS RN) is a unique, unambiguous numeric identifier (up to 10 digits divided by hyphens) assigned to a single specific substance.

For proprietary or newly synthesized intermediates like 4-(3-tert-butylsulfamoylphenyl)benzoic acid, a CAS RN is not automatically generated upon synthesis. Instead, it must be formally indexed. This is critical because the CAS system differentiates between subtle regioisomers—for instance, distinguishing the 3'-sulfamoyl derivative from the 4'-sulfamoyl or 2'-sulfamoyl analogs. Regulatory frameworks globally (such as EU REACH and US TSCA) mandate these identifiers for supply chain traceability and compliance[4].

CAS Registry assignment workflow for novel biphenyl sulfonamide intermediates.

Structural and Physicochemical Profiling

Understanding the quantitative parameters of the molecule is the first step in both synthetic planning and CAS registration. The molecule consists of three functional domains:

-

The Benzoic Acid Moiety: Acts as an anionic pharmacophore essential for salt-bridge formation in target receptors.

-

The Biphenyl Core: Provides a rigid, hydrophobic spacer that dictates the 3D vector of the functional groups.

-

The tert-Butyl Protected Sulfonamide: A sterically hindered group that prevents unwanted side reactions during transition-metal catalysis.

Quantitative Molecular Data

| Property | Value / Description |

| IUPAC Name | 3'-(N-tert-butylsulfamoyl)-[1,1'-biphenyl]-4-carboxylic acid |

| Molecular Formula | C₁₇H₁₉NO₄S |

| Molecular Weight | 333.40 g/mol |

| Hydrogen Bond Donors | 2 (-COOH, -NH-) |

| Hydrogen Bond Acceptors | 4 (-C=O, -OH, -SO₂-) |

| Calculated LogP (cLogP) | ~3.8 (Highly lipophilic core) |

| Rotatable Bonds | 4 |

Synthetic Methodology & Mechanistic Causality

The construction of the biphenyl core is most efficiently achieved via a Suzuki-Miyaura Cross-Coupling reaction. As established by Miyaura and Suzuki, this palladium-catalyzed method is highly tolerant of unprotected carboxylic acids, making it the premier choice for this synthesis[2].

The Causality of the tert-Butyl Protecting Group

A common pitfall in palladium-catalyzed couplings involving sulfonamides is catalyst poisoning. Primary sulfonamides (-SO₂NH₂) can coordinate strongly to the electrophilic Palladium(II) intermediate, stalling the catalytic cycle or leading to competing N-arylation side products.

As outlined in Greene's Protective Groups in Organic Synthesis, installing a bulky tert-butyl group on the sulfonamide nitrogen provides a critical steric shield[3]. This steric bulk physically prevents the nitrogen lone pair from accessing the palladium center, ensuring that the catalyst remains exclusively available for the desired C-C bond formation. Once the biphenyl core is established, the tert-butyl group can be cleanly cleaved using Trifluoroacetic acid (TFA) if the primary sulfonamide is required for biological activity.

Synthetic workflow for 4-(3-tert-butylsulfamoylphenyl)benzoic acid via Suzuki coupling.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system. In-process controls are embedded to verify mechanistic success at each stage.

Step-by-Step Methodology: Suzuki-Miyaura Coupling

Step 1: Preparation of the Reaction Matrix

-

In an oven-dried Schlenk flask purged with Argon, combine 3-bromo-N-tert-butylbenzenesulfonamide (1.0 equiv, 10 mmol) and 4-boronobenzoic acid (1.2 equiv, 12 mmol).

-

Add a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v, 50 mL). Causality: The biphasic system dissolves both the lipophilic aryl halide and the hydrophilic boronic acid.

-

Add Sodium Carbonate (Na₂CO₃) (3.0 equiv, 30 mmol). Causality: The base is required to activate the boronic acid into a reactive boronate species for the transmetalation step.

Step 2: Catalytic Initiation and Monitoring

-

Add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.05 equiv, 5 mol%).

-

Heat the mixture to 90°C under continuous Argon flow.

-

Self-Validation Check (In-Process): At t = 2 hours, sample the organic layer for LC-MS analysis. The protocol is validated if the aryl halide peak disappears and a new peak at m/z 334.1 [M+H]⁺ emerges, confirming catalytic turnover.

Step 3: Workup and Purification

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove 1,4-Dioxane.

-

Dilute the aqueous residue with water and wash with Ethyl Acetate (2 x 20 mL) to remove triphenylphosphine oxide and unreacted aryl halide.

-

Acidify the aqueous layer with 1M HCl to pH ~2. Causality: This protonates the carboxylate, driving the precipitation of the highly lipophilic product.

-

Filter the resulting white precipitate, wash with cold water, and dry under high vacuum.

Step 4: Analytical Validation (Trustworthiness)

Before submitting the compound data for CAS registration, structural integrity must be unequivocally proven:

-

¹H NMR (400 MHz, DMSO-d₆): Must display a distinct 9H singlet at ~1.15 ppm (validating the retention of the tert-butyl group) and a broad 1H singlet at >12.5 ppm (confirming the free carboxylic acid).

-

High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₇H₂₀NO₄S [M+H]⁺: 334.1113; Found: 334.1110.

Conclusion

The synthesis and cataloging of 4-(3-tert-butylsulfamoylphenyl)benzoic acid represent a intersection of advanced transition-metal catalysis and rigorous chemical informatics. By utilizing a sterically shielded tert-butyl protecting group, chemists can bypass the inherent catalyst-poisoning risks of primary sulfonamides during Suzuki-Miyaura couplings. Furthermore, standardizing this novel intermediate through the CAS Registry ensures that its unique regiochemistry is permanently and accurately indexed for the global drug development community.

References

-

CAS REGISTRY | CAS Chemical Abstracts Service (American Chemical Society) URL:[Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Chemical Reviews (ACS Publications) URL:[Link]

-

Greene's Protective Groups in Organic Synthesis, 6th Edition | Wiley John Wiley & Sons URL:[Link]

-

Understanding CAS Registry Number: a Key Identifier for Chemical Substances REACH24H Consulting Group URL:[Link]

Technical Guide: Sirtuin Inhibitor Intermediates and Building Blocks

Executive Summary

This technical guide provides a comprehensive analysis of the chemical scaffolds, synthetic intermediates, and validation protocols for Sirtuin (SIRT) inhibitors.[1] Focusing on Class III Histone Deacetylases (HDACs), this document details the construction of high-potency inhibitors such as EX-527 (Selisistat) and Tenovin-6 .[1] It is designed for medicinal chemists and pharmacologists requiring actionable data on synthetic routes, building block selection, and biochemical assay validation.[1]

Part 1: Structural Classes & Pharmacophores[1]

Sirtuin inhibitors function primarily by occupying the nicotinamide-binding pocket or the acetyl-lysine channel, often exploiting a "coproduct-trap" mechanism.[1]

Key Scaffolds

| Scaffold Class | Representative Compound | Target Isoform | Key Pharmacophore Features |

| Indoles | EX-527 (Selisistat) | SIRT1 (Selective) | Tricyclic tetrahydrocarbazole core; primary amide essential for H-bonding in the C-pocket.[1] |

| Thioureas | Tenovin-6 | SIRT1/2 | Thiourea linkage acts as a peptidomimetic; tert-butyl group fills the hydrophobic pocket.[1] |

| Sirtinol / Salermide | SIRT1/2 | Naphthalene ring mimics the bulky acetyl-lysine substrate; prone to lower solubility.[1] | |

| Splitomicins | Splitomicin | SIRT2 | Lactone core; chemically labile but useful for probing the acetyl-lysine channel. |

Mechanism of Action Diagram

The following diagram illustrates the competitive and non-competitive inhibition modes relative to NAD+.[2]

Caption: Kinetic mechanism of Sirtuin inhibition showing the divergence into a dead-end complex preventing deacetylation.

Part 2: Synthetic Strategies & Key Intermediates

This section details the "building blocks"—the specific chemical precursors required to synthesize the two most translationally relevant inhibitors: EX-527 and Tenovin-6.

Case Study: EX-527 (Selisistat)

EX-527 is a chiral tetrahydrocarbazole.[1][2] The synthesis relies on the Bischler Indole Synthesis followed by a critical chiral resolution.

Key Building Blocks

-

Ethyl 2-oxocyclohexanecarboxylate (CAS: 1655-07-8): The cyclic beta-keto ester backbone.[1]

-

3-Chloroaniline (CAS: 108-42-9) or 4-Chlorophenylhydrazine : Provides the halo-aryl moiety.[1]

-

Bromine (

) : For alpha-bromination of the keto ester.[1]

Synthetic Workflow

-

Bromination: Ethyl 2-oxocyclohexanecarboxylate is brominated at the

-position to yield ethyl 3-bromo-2-oxocyclohexanecarboxylate .[1] -

Indole Formation: The bromo-keto ester is condensed with 3-chloroaniline (or related hydrazine) under acidic conditions (Bischler or Fischer indole conditions) to close the indole ring, yielding the racemic tetrahydrocarbazole ester .

-

Amidation: The ester is converted to the primary amide using ammonia in methanol/pressure.

-

Chiral Resolution: The racemic mixture is resolved (typically via chiral HPLC or crystallization with a chiral acid) to isolate the (S)-enantiomer , which is >100x more potent than the (R)-isomer.[1]

Caption: Synthetic route for EX-527 highlighting the critical indole formation and chiral resolution steps.

Case Study: Tenovin-6

Tenovin-6 improves upon Tenovin-1 by adding a water-solubilizing tail.[1] The core pharmacophore is a thiourea linking two phenyl rings.

Key Building Blocks

-

4-tert-Butylaniline (CAS: 769-92-6): Provides the hydrophobic "anchor" that mimics the acetyl-lysine chain.[1]

-

Thiophosgene (CAS: 463-71-8): The reagent to install the thiocarbonyl (

) group. -

4-(4-Methylpiperazin-1-yl)aniline : The solubilizing "tail" component.[1]

Synthetic Workflow

-

Isothiocyanate Formation: 4-tert-butylaniline is reacted with thiophosgene to form 4-tert-butylphenyl isothiocyanate .[1] This is a stable, isolable intermediate.[1]

-

Amine Preparation: The solubilizing tail is prepared, often involving the protection/deprotection of p-phenylenediamine derivatives coupled with N-methylpiperazine.[1]

-

Coupling: The isothiocyanate is reacted with the amine component in a solvent like DCM or DMF. The nucleophilic amine attacks the central carbon of the isothiocyanate to form the thiourea linkage.

Part 3: Biochemical Validation Protocols

Trustworthy data requires self-validating assays.[1] The Fluorogenic Deacetylase Assay is the industry standard for verifying building block efficacy.

Protocol: Fluorometric SIRT1 Activity Assay

Principle: A p53-derived peptide substrate with an acetylated lysine and a fluorophore (AMC) is incubated with the enzyme. Deacetylation sensitizes the peptide to proteolytic cleavage, releasing the fluorophore.

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

.[1] -

Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (p53 residues 379-382).[1]

-

Cofactor:

(500 -

Developer: Trypsin or Lysyl Endopeptidase.[1]

Step-by-Step Methodology:

-

Preparation: Dissolve inhibitor building blocks in DMSO. Prepare a 2x Enzyme Mix (SIRT1 + Buffer) and a 2x Substrate Mix (Peptide +

). -

Reaction: Add 25

L Enzyme Mix to a 96-well black plate. Add 1 -

Initiation: Add 25

L Substrate Mix. -

Incubation: Incubate for 30-60 minutes at 37°C.

-

Development: Add 50

L Developer solution (containing nicotinamide to stop the SIRT reaction and protease to cleave the peptide). -

Read: Measure fluorescence (Ex 360nm / Em 460nm) after 20 minutes.

Self-Validation Check:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.[1]

-

Controls: Include a "No Enzyme" blank (background) and a "No Inhibitor" (100% activity) control.

-

Interference: Check if the building block itself fluoresces at 460nm (autofluorescence check).

Caption: Two-step fluorogenic assay workflow for validating Sirtuin inhibition.

Part 4: Challenges in Medicinal Chemistry

Isoform Selectivity

A major hurdle in Sirtuin drug development is distinguishing between SIRT1, SIRT2, and SIRT3.[1]

-

SIRT1 vs SIRT2: EX-527 achieves selectivity (IC50 ~100 nM for SIRT1 vs ~20

M for SIRT2) by exploiting a specific hydrophobic pocket (the "C-pocket") that is more accessible in SIRT1. -

Building Block Implication: When designing analogs, increasing the bulk of the indole N-substituent often destroys SIRT1 binding but may enhance SIRT2 affinity.

Solubility

Many high-potency scaffolds (e.g., Sirtinol) suffer from poor aqueous solubility.[1]

-

Solution: The transition from Tenovin-1 to Tenovin-6 involved appending a piperazine tail.[1] Researchers should prioritize building blocks containing solubilizing morpholine or piperazine moieties early in the synthesis.

References

-

Napper, A. D., et al. (2005). "Discovery of indoles as potent and selective inhibitors of the deacetylase SIRT1."[1] Journal of Medicinal Chemistry. Link

-

Lain, S., et al. (2008). "Discovery, in vivo activity, and mechanism of action of a small-molecule p53 activator."[1] Cancer Cell.[1] Link

-

Gertz, M., et al. (2013). "Ex-527 inhibits Sirtuins by exploiting their unique NAD+-dependent deacetylation mechanism."[1] Proceedings of the National Academy of Sciences. Link[1]

-

Solomon, J. M., et al. (2006). "Inhibition of SIRT1 catalytic activity increases p53 acetylation but does not alter cell survival following DNA damage."[1] Molecular and Cellular Biology. Link

-

Cayman Chemical. "EX-527 Product Information & Physical Data." Link

Sources

Comprehensive Solubility Profile and Solubilization Strategies for 4-(3-tert-Butylsulfamoylphenyl)benzoic Acid

Executive Summary

For drug development professionals and formulation scientists, managing the physicochemical liabilities of highly lipophilic, weakly acidic active pharmaceutical ingredients (APIs) is a persistent challenge. 4-(3-tert-Butylsulfamoylphenyl)benzoic acid (hereafter referred to as 4-3-TBSB ) represents a classic "brick dust" and "grease ball" hybrid molecule. Its rigid biphenyl core drives high crystal lattice energy, while the bulky tert-butylsulfamoyl group imparts extreme lipophilicity.

This technical whitepaper provides an authoritative, self-validating framework for profiling the thermodynamic solubility of 4-3-TBSB. By integrating principles from USP <1236> [1] and OECD Test Guideline 105 [3], we outline the causality behind its poor aqueous solubility and provide actionable, step-by-step protocols for solubility optimization and formulation decision-making aligned with ICH Q6A specifications [2].

Physicochemical Profiling & The Causality of Insolubility

To rationally design a solubility protocol, one must first deconstruct the molecular architecture of 4-3-TBSB:

-

Biphenyl Core : The planar, rigid nature of the biphenyl system promotes strong

stacking in the solid state. This results in a high melting point and high crystal lattice energy (the "brick dust" characteristic). -

tert-Butylsulfamoyl Moiety : This bulky, highly hydrophobic protecting group disrupts the formation of a stable hydration sphere around the molecule, driving the partition coefficient (

) upwards of ~4.5 (the "grease ball" characteristic). -

Benzoic Acid Group : As a weak acid with an estimated

of ~4.2, the molecule ionizes at physiological pH.

The Mechanistic Insight : According to the Henderson-Hasselbalch equation, solubility should increase exponentially above pH 4.2. However, for 4-3-TBSB, this increase is severely truncated. Even when the carboxylate anion is formed, the massive hydrophobic bulk limits solvation. Instead of forming a true molecular solution, the ionized drug tends to self-associate into drug-rich colloids or precipitate as a sodium salt due to the common-ion effect from buffer salts [1].

Thermodynamic Solubility Profiling

Determining the true equilibrium solubility of 4-3-TBSB is critical for establishing regulatory specifications under ICH Q6A [2]. Apparent solubility methods (e.g., kinetic solvent shifting) often overestimate solubility due to supersaturation. Therefore, the saturation shake-flask method remains the gold standard [3].

Self-Validating Experimental Protocol: Shake-Flask Method

This protocol is designed as a closed-loop, self-validating system. Every physical parameter that could introduce an artifact is controlled and verified.

Step-by-Step Methodology:

-

Preparation : Weigh an excess amount (~10 mg) of crystalline 4-3-TBSB into 20 mL Type I borosilicate glass vials. Causality: Glass is mandatory; highly lipophilic compounds like 4-3-TBSB will non-specifically bind to polypropylene tubes, artificially lowering the measured solubility.

-

Media Addition : Add 10 mL of the target aqueous media (e.g., 0.1 N HCl for pH 1.2; Acetate buffer for pH 4.5; Phosphate buffer for pH 6.8).

-

Equilibration : Seal the vials and agitate on an orbital shaker at 300 rpm at 37 ± 0.5 °C for 48 hours. Causality: The high lattice energy of 4-3-TBSB creates a kinetic barrier to dissolution. A 48-hour equilibration ensures true thermodynamic equilibrium is reached.

-

Phase Separation : Centrifuge the suspension at 10,000 rpm for 15 minutes at 37 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 2 mL of filtrate to saturate any potential filter binding sites.

-

Quantification : Dilute the filtrate appropriately with mobile phase and analyze via HPLC-UV (e.g., at

= 254 nm) against a validated calibration curve. -

Self-Validation (Critical) :

-

pH Drift Check: Measure the terminal pH of the supernatant. If the pH has shifted by >0.1 units, the buffer capacity was exceeded, and the data point is invalid.

-

Solid-State Verification: Recover the solid pellet, dry it under vacuum, and analyze via X-ray Powder Diffraction (XRPD). Causality: This proves that the measured solubility corresponds to the free acid and not a newly formed salt or hydrate.

-

Figure 1: Self-validating thermodynamic solubility workflow for 4-3-TBSB.

Quantitative Data: pH-Solubility Profile

Table 1: pH-Solubility Profile of 4-3-TBSB at 37°C

| Media | Initial pH | Terminal pH | Solubility (µg/mL) | Solid State (XRPD) |

| SGF | 1.2 | 1.2 | < 1.0 | Free Acid (Form I) |

| Acetate Buffer | 4.5 | 4.4 | 5.2 | Free Acid (Form I) |

| Phosphate Buffer | 6.8 | 6.7 | 45.3 | Free Acid (Form I) |

| Phosphate Buffer | 7.4 | 7.2 | 112.5 | Free Acid (Form I) |

Observation: The solubility at pH 7.4 is only ~112 µg/mL. Despite being fully ionized, the intrinsic lipophilicity prevents higher aqueous solvation, confirming the need for advanced solubilization techniques.

Solubilization Strategies & Biorelevant Media

To bridge the gap between in vitro solubility and in vivo exposure, testing in biorelevant media is mandated by modern formulation paradigms [1].

Biorelevant and Cosolvent Screening

If 4-3-TBSB is intended for oral delivery, its interaction with endogenous surfactants (bile salts and lecithin) dictates its absorption. Furthermore, liquid formulations or self-microemulsifying drug delivery systems (SMEDDS) may require synthetic surfactants.

Table 2: Solubility in Biorelevant Media and Excipients at 37°C

| Media / Solvent System | Solubility (mg/mL) | Primary Solubilization Mechanism |

| FaSSIF (pH 6.5) | 0.08 | Micellar solubilization via taurocholate/lecithin |

| FeSSIF (pH 5.0) | 0.25 | Enhanced micellar capacity (fed state simulation) |

| 20% PEG 400 in Water | 1.20 | Cosolvency (Reduction of dielectric constant) |

| 10% Tween 80 in Water | 2.50 | Synthetic surfactant micellization |

Causality: The 3-fold increase in FeSSIF compared to FaSSIF indicates a strong positive food effect. The highly lipophilic tert-butylsulfamoyl group readily partitions into the hydrophobic core of the mixed micelles present in the fed state.

Formulation Decision Tree

Based on the empirical data gathered, formulation scientists must select a development pathway. Because 4-3-TBSB exhibits an intrinsic solubility (

Figure 2: Formulation decision tree based on intrinsic solubility and salt stability.

Strategic Insight : While a sodium salt of 4-3-TBSB could theoretically improve dissolution, the high lipophilicity of the anion often leads to salt disproportionation in the acidic environment of the stomach (reverting to the insoluble free acid). If disproportionation is observed during stability testing, an Amorphous Solid Dispersion (ASD) using polymers like HPMCAS (which maintain supersaturation in the intestine) is the scientifically sound alternative.

References

-

USP <1236> Solubility Measurements Guide. United States Pharmacopeia. Available at:[Link]

-

ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. European Medicines Agency (EMA). Available at:[Link]

-

OECD Test Guideline 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Available at:[Link]

Thermodynamic Stability and Utility of tert-Butylsulfamoyl Groups in Drug Development

Executive Summary

The tert-butylsulfamoyl group (-SO₂NH-t-Bu) is a versatile and robust structural motif extensively utilized in both medicinal chemistry and complex organic synthesis. This technical whitepaper provides an in-depth analysis of the thermodynamic stability of the tert-butylsulfamoyl moiety. We explore its dual utility: first, as a highly stable pharmacophore that drives receptor binding affinity through favorable entropic and enthalpic contributions; and second, as a resilient protecting group for primary sulfonamides. By examining the causality behind its kinetic inertness and detailing modern, thermodynamically driven deprotection methodologies (such as Lewis acid-mediated cleavage), this guide serves as a comprehensive resource for drug development professionals and synthetic chemists.

Thermodynamic and Kinetic Stability Profile

Steric Shielding and Electronic Effects

The exceptional stability of the tert-butylsulfamoyl group is rooted in the severe steric bulk of the tert-butyl (-C(CH₃)₃) substituent. This bulky group creates a kinetic shield around the electrophilic sulfur atom and the adjacent nitrogen, effectively blocking nucleophilic attack (e.g., by water, amines, or hydroxides)[1].

Furthermore, the lack of α-protons on the tert-butyl group precludes base-catalyzed E2 elimination mechanisms. Consequently, tert-butyl sulfonamides are thermodynamically stable across a broad pH range, resisting degradation under strongly basic conditions (e.g., NaOH, KOH) and mild to moderate acidic environments. The electron-donating nature of the tert-butyl group also subtly increases the electron density on the sulfonamide nitrogen, strengthening the S-N bond against hydrolytic cleavage.

The Thermodynamic Driving Force of Deprotection

Cleaving the tert-butyl group requires overcoming a significant activation energy (

The tert-Butylsulfamoyl Motif as a Pharmacophore

In drug discovery, the tert-butylsulfamoyl group is frequently deliberately retained in the final active pharmaceutical ingredient (API) due to its unique physicochemical properties.

Entropic and Enthalpic Contributions in Receptor Binding

The binding of a drug to its target receptor is governed by the Gibbs free energy equation (

-

Enthalpic (

) Gains: The highly polar -SO₂NH- core acts as a potent hydrogen-bond donor and acceptor, forming strong, directed electrostatic interactions with polar amino acid residues in the receptor pocket. -

Entropic (

) Gains: The bulky, lipophilic tert-butyl group displaces ordered water molecules from hydrophobic pockets within the receptor (the hydrophobic effect). This desolvation leads to a massive increase in system entropy, driving the thermodynamics of binding.

Case Studies: Angiotensin II Antagonists and Dopamine Ligands

-

Angiotensin II (AT1/AT2) Antagonists: In the development of 5-sulfamoyl benzimidazole derivatives, the tert-butylsulfamoyl analog emerged as the maximally active compound in vitro. Molecular docking and thermodynamic profiling revealed that the compact, bulky tert-butyl group perfectly occupies the L3 hydrophobic pocket of the receptor, compensating for the decreased binding affinity of the bare -SO₂ group[2][3].

-

HIV-1 Integrase and Dopamine Receptors: Similar thermodynamic optimization is observed in HIV-1 integrase inhibitors[4] and bitopic dopamine D2/D3 receptor ligands, where the tert-butylsulfamoyl moiety dictates secondary binding pocket (SBP) specificity, shifting selectivity heavily toward the D3 receptor[5].

Synthetic Methodologies: Protection and Deprotection

When used as a protecting group for primary sulfonamides, the tert-butyl group must eventually be removed. Modern methodologies have shifted from harsh protic acids to sophisticated Lewis acid catalysis to lower the activation energy of the N-C bond cleavage.

Lewis Acid-Mediated Cleavage Mechanisms

-

Scandium Triflate (Sc(OTf)₃): Sc(OTf)₃ acts as a highly oxophilic/nitrophilic Lewis acid. By coordinating to the oxygen or nitrogen atoms of the sulfonamide, it withdraws electron density from the N-C(tert-butyl) bond. This coordination significantly lowers the

required for the heterolytic cleavage of the bond, allowing the tert-butyl cation to depart under mild conditions (often at room temperature or mild heating)[6][7]. Sc(OTf)₃ is also water-tolerant and fully recyclable, making it ideal for green chemistry workflows. -

Boron Trichloride (BCl₃): BCl₃ provides a fast, stoichiometric, and highly selective deprotection pathway. It is particularly useful for complex substrates because it does not cleave methoxy groups and prevents the tert-butyl cation from undergoing Friedel-Crafts alkylation onto electron-rich aromatic rings (a common side reaction with TFA)[8][9].

Experimental Protocols

(The following protocols are designed as self-validating systems to ensure reproducibility and high yield).

Protocol 1: Installation of the tert-Butylsulfamoyl Group

Rationale: Utilizing an excess of tert-butylamine acts as both the nucleophile and the acid scavenger, driving the equilibrium toward the sulfonamide product while preventing side reactions.

-

Preparation: Dissolve the target sulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) or diethyl ether under an inert argon atmosphere[1].

-

Addition: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Coupling: Add tert-butylamine (2.5 eq) dropwise over 15 minutes. The excess amine neutralizes the HCl byproduct.

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 2–3 hours. Monitor completion via TLC or LC-MS.

-

Workup: Quench with 1M HCl to remove unreacted amine. Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Mild Deprotection Utilizing Scandium Triflate (Sc(OTf)₃)

Rationale: Sc(OTf)₃ lowers the activation energy via Lewis acid coordination, preventing the degradation of acid-labile functional groups elsewhere on the molecule.

-

Preparation: Dissolve the tert-butyl sulfonamide (1.0 eq) in nitromethane or a 1:1 mixture of nitromethane/dichloroethane (to ensure substrate solubility)[6].

-

Catalyst Addition: Add Sc(OTf)₃ (20 mol%).

-

Reaction: Stir the mixture at room temperature (or up to 100 °C for highly deactivated substrates) for 1–24 hours. The evolution of isobutylene gas drives the reaction forward[6].

-

Recovery: Quench with water. Extract the product with ethyl acetate. The aqueous layer containing Sc(OTf)₃ can be recovered, lyophilized, and reused with maintained catalytic activity[6].

Protocol 3: Selective Deprotection Utilizing Boron Trichloride (BCl₃)

Rationale: BCl₃ forms a tight complex with the sulfonamide, facilitating rapid cleavage while preventing electrophilic aromatic substitution of the resulting t-butyl cation onto the substrate.

-

Preparation: Dissolve the tert-butyl sulfonamide (1.0 eq) in anhydrous DCM under argon and cool to 0 °C[8].

-

Reagent Addition: Slowly add a 1M solution of BCl₃ in DCM (3.0 eq).

-

Reaction: Stir at 0 °C for 10 minutes, then allow warming to room temperature. Stir for an additional 1–2 hours.

-

Quenching: Carefully quench the reaction with saturated aqueous NaHCO₃ (Caution: highly exothermic and rapid gas evolution).

-

Isolation: Extract with DCM, dry over MgSO₄, and evaporate the solvent to yield the primary sulfonamide[8].

Quantitative Data Summary

The following table summarizes the thermodynamic and kinetic parameters of various deprotection strategies for tert-butylsulfamoyl groups.

| Deprotection Reagent | Mechanism Type | Typical Temp (°C) | Reaction Time | Yield (%) | Key Advantages / Causality |

| Trifluoroacetic Acid (TFA) | Protic Acid ( | 25 - 80 | 6 - 18 h | 70 - 90 | Traditional method; high |

| Scandium Triflate (Sc(OTf)₃) | Lewis Acid (Catalytic) | 25 - 100 | 1 - 24 h | 85 - 95 | Mild; water-tolerant; catalyst is 100% recyclable; prevents side reactions[6]. |

| Boron Trichloride (BCl₃) | Lewis Acid (Stoichiometric) | 0 - 25 | 1 - 2 h | 90 - 98 | Fast kinetics; highly selective; prevents alkylation of electron-rich rings[8]. |

Visualizations

Thermodynamic pathways for the deprotection of tert-butylsulfamoyl groups.

Thermodynamic contributions of the tert-butylsulfamoyl group in receptor binding.

References

-

Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists. NIH PMC. [Link]

-

Boron Trichloride as an Efficient and Selective Agent for Deprotection of tert-Butyl Aryl Sulfonamides. ResearchGate. [Link]

-

Scandium Triflate as an Efficient and Recyclable Catalyst for the Deprotection of Tert‐Butyl Aryl Sulfonamides. Taylor & Francis. [Link]

-

Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75. NIH PMC. [Link]

-

The impact of secondary site interactions on the binding specificity of bitopic dopamine D2/D3 receptor ligands. MTAK. [Link]

- US3891703A - Sulfamide process.

Sources

- 1. US3891703A - Sulfamide process - Google Patents [patents.google.com]

- 2. Design, synthesis, and evaluation of 5-sulfamoyl benzimidazole derivatives as novel angiotensin II receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design of HIV-1 Integrase Inhibitors Targeting the Catalytic Domain as Well as Its Interaction with LEDGF/p75: A Scaffold Hopping Approach Using Salicylate and Catechol Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. real.mtak.hu [real.mtak.hu]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Benzoic Acid Sulfonamide Derivatives in Medicinal Chemistry

[1]

Executive Summary

The benzoic acid sulfonamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by the discovery of uricosurics (Probenecid) and loop diuretics (Furosemide), this scaffold has evolved beyond renal modulation. Modern applications exploit its physiochemical properties to target Carbonic Anhydrases (CAs) in hypoxic tumors and modulate G-protein-coupled receptors (GPCRs).[1] This guide analyzes the structure-activity relationships (SAR), mechanistic diversity, and synthetic protocols required to leverage this scaffold in drug discovery.

Part 1: The Pharmacophore & Structural Logic

The core utility of benzoic acid sulfonamides lies in their dual functionality:

-

The Carboxylate Moiety (Acidic): Provides solubility and ionic interactions (e.g., mimicking the chloride ion in NKCC2 transporters or interacting with arginine residues in enzyme active sites).

-

The Sulfonamide Moiety (Polar/H-Bonding): Acts as a hydrogen bond donor/acceptor or a transition metal ligand (specifically Zinc in metalloenzymes).[1]

Key Structural Classes

| Class | Representative Compound | Primary Target | Key Structural Feature |

| Uricosurics | Probenecid | OAT1 / URAT1 | Lipophilic tail (dipropyl) enhances transporter affinity; lacks diuretic sulfonamide "unsubstituted" nitrogen.[1] |

| Loop Diuretics | Furosemide | NKCC2 (Na-K-Cl) | Carboxylic acid at meta position to sulfonamide; Furan ring provides lipophilicity.[1] |

| CA Inhibitors | 4-Sulfamoylbenzoic acid | Carbonic Anhydrase | Unsubstituted sulfonamide (-SO₂NH₂) is critical for Zn²⁺ coordination.[1][2] |

Part 2: Mechanisms of Action

Renal Modulation (OAT & NKCC2)[2]

-

Probenecid (Uricosuric): Acts primarily on the Organic Anion Transporters (OAT) and Urate Transporter 1 (URAT1) in the proximal tubule.[1][3] By competitively inhibiting URAT1, it prevents the reabsorption of uric acid, facilitating its excretion.[3][4]

-

Furosemide (Loop Diuretic): Targets the Luminal Na-K-Cl Cotransporter (NKCC2) in the Thick Ascending Limb (TAL) of the Loop of Henle.[1][5][6] The carboxylate group of furosemide mimics the chloride ion, locking the transporter in an inactive state and preventing the generation of the medullary osmotic gradient required for water reabsorption.

Metalloenzyme Inhibition (Carbonic Anhydrase)

In oncology, isoforms CA IX and CA XII are overexpressed in hypoxic tumors to regulate pH.[7] Benzoic acid sulfonamides bind to the Zn²⁺ ion in the enzyme's active site via the sulfonamide nitrogen, while the benzoic acid tail interacts with the hydrophilic half of the active site, offering isoform selectivity over the ubiquitous CA I and II.

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual renal mechanisms and the enzymatic inhibition pathway.

Figure 1: Mechanistic pathways of benzoic acid sulfonamide derivatives across renal transporters (URAT1, NKCC2) and metalloenzymes (Carbonic Anhydrase).[1]

Part 3: Synthetic Strategies

The synthesis of these derivatives generally proceeds via Chlorosulfonation , a robust electrophilic aromatic substitution reaction. This method allows for the introduction of the sulfonyl chloride moiety, which is then converted to a sulfonamide.[8][2]

General Synthetic Workflow

-

Precursor: Para- or meta-substituted benzoic acid.[1]

-

Chlorosulfonation: Treatment with excess chlorosulfonic acid (

).[1][2] This acts as both solvent and reagent.[9] -

Amination: Reaction of the sulfonyl chloride with an amine (ammonia for primary sulfonamides, or substituted amines for derivatives).[2]

-

Functionalization: Modification of the carboxylic acid (esterification/amide coupling) if required.

Figure 2: General synthetic route for sulfamoylbenzoic acid derivatives via chlorosulfonation.

Part 4: Detailed Experimental Protocols

Protocol A: Synthesis of 4-Sulfamoylbenzoic Acid

Rationale: This protocol establishes the core scaffold used in CA inhibitors and bacteriostatic agents. The use of excess chlorosulfonic acid drives the equilibrium forward and maintains solubility.

Reagents:

Step-by-Step Methodology:

-

Chlorosulfonation: Place 12.2 g (0.1 mol) of benzoic acid in a round-bottom flask.

-

Addition: Add 25 mL of chlorosulfonic acid dropwise with constant stirring. Caution: Reaction is highly exothermic; use an ice bath if temperature exceeds 50°C.

-

Heating: Reflux the mixture at 100°C for 2 hours to ensure complete conversion to 4-(chlorosulfonyl)benzoic acid.

-

Quenching: Cool the mixture to room temperature and pour slowly onto 200 g of crushed ice. The sulfonyl chloride will precipitate as a white solid. Filter and wash with cold water.

-

Amination: Suspend the wet sulfonyl chloride precipitate in 50 mL of ammonium hydroxide (28%

). Heat gently on a steam bath for 1 hour. -

Acidification: Cool the solution and acidify with concentrated HCl to pH 2. The product, 4-sulfamoylbenzoic acid, will precipitate.[10]

-

Purification: Recrystallize from hot water/ethanol.

-

Validation: Check melting point (expected ~280°C) and IR (SO2 stretches at 1330/1160 cm⁻¹).[1]

-

Protocol B: Carbonic Anhydrase Esterase Activity Assay

Rationale: This colorimetric assay measures the ability of the derivative to inhibit CA. It utilizes the enzyme's esterase activity (secondary to its hydratase activity) to hydrolyze p-nitrophenyl acetate (p-NPA) into p-nitrophenol (yellow), which is detected spectrophotometrically.[1]

Materials:

-

Purified Carbonic Anhydrase (bovine or human recombinant).[1]

-

Substrate: 3 mM p-Nitrophenyl acetate (p-NPA) in acetone.[1]

-

Buffer: 50 mM Tris-SO4 (pH 7.6).[1]

-

Test Compound: Benzoic acid sulfonamide derivative (dissolved in DMSO).[1]

Workflow:

-

Blank Preparation: In a quartz cuvette, mix 1.0 mL Buffer + 0.1 mL Acetone + 1.9 mL Water.

-

Control Reaction: Mix 1.0 mL Buffer + 1.9 mL Water + 0.1 mL Enzyme solution.

-

Inhibitor Incubation: Add 10-50 µL of Test Compound to the Enzyme/Buffer mix. Incubate at 25°C for 5 minutes to allow equilibrium binding.

-

Initiation: Add 0.1 mL of p-NPA substrate solution. Rapidly mix.

-

Measurement: Monitor the increase in absorbance at 348 nm (isosbestic point) or 400 nm (p-nitrophenol peak) for 3 minutes.

-

Calculation: Determine % Inhibition =

.

References

-

Probenecid Mechanism & Discovery

-

Furosemide Structure-Activity Relationship

-

Carbonic Anhydrase Inhibition (Review)

- Title: Carbonic anhydrase inhibitors: update on the sulfonamide/sulfamate patent liter

- Source: Expert Opinion on Therapeutic P

-

URL:[Link]

-

Synthesis of Sulfamoylbenzoic Acids

-

Emerging Targets (LPA2 Receptor)

Sources

- 1. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. What is the mechanism of Probenecid? [synapse.patsnap.com]

- 4. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furosemide - Wikipedia [en.wikipedia.org]

- 6. prezi.com [prezi.com]

- 7. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. CA1082191A - Process for the preparation of sulfamylbenzoic acids - Google Patents [patents.google.com]

- 11. jetir.org [jetir.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

4-(3-T-Butylsulfamoylphenyl)benzoic acid molecular weight and formula

Executive Summary

4-(3-tert-Butylsulfamoylphenyl)benzoic acid is a functionalized biphenyl scaffold characterized by a dual-pharmacophore structure: a carboxylic acid headgroup and a lipophilic tert-butyl sulfonamide tail. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of Carbonic Anhydrase (CA) inhibitors , Matrix Metalloproteinase (MMP) modulators , and as a rigid linker in Metal-Organic Frameworks (MOFs) .

This guide provides a definitive analysis of its physicochemical properties, validated synthetic routes via Suzuki-Miyaura cross-coupling, and handling protocols for research applications.

Part 1: Physicochemical Identity & Properties[1][2][3]

The following data represents the calculated and theoretical properties for the free acid form. Researchers utilizing salt forms (e.g., sodium or potassium benzoates) must adjust molecular weights accordingly.

Core Identity Table

| Property | Value | Notes |

| Chemical Name | 4-(3-tert-Butylsulfamoylphenyl)benzoic acid | IUPAC nomenclature |

| Molecular Formula | C₁₇H₁₉NO₄S | |

| Molecular Weight | 333.40 g/mol | Monoisotopic Mass: 333.1035 |

| Structure Description | Biphenyl core; Ring A: Benzoic acid (C-1); Ring B: 3-tert-butylsulfamoyl group | Meta-substitution on distal ring |

| pKa (Calculated) | ~4.1 (COOH), ~10.2 (Sulfonamide NH) | Acidic carboxyl; weakly acidic sulfonamide |

| LogP (Predicted) | 3.2 – 3.5 | Moderate lipophilicity due to t-butyl group |

| SMILES | CC(C)(C)NS(=O)(=O)c1cccc(c1)c2ccc(cc2)C(=O)O | Canonical string for database search |

Structural Analysis

The molecule features a biphenyl axis which introduces torsion-dependent rigidity. The tert-butyl group on the sulfonamide nitrogen acts as a bulky hydrophobic shield, improving metabolic stability against N-dealkylation compared to linear alkyl chains. The carboxylic acid provides a handle for further derivatization (e.g., amide coupling) or ionic interactions within protein active sites.

Part 2: Synthetic Methodology (Suzuki-Miyaura Coupling)[10]

Strategic Causality

The most robust route to synthesize 4-(3-tert-butylsulfamoylphenyl)benzoic acid is the Suzuki-Miyaura cross-coupling .

-

Why this route? It avoids the harsh conditions of direct sulfonation or oxidation of alkyl-biphenyls, which can degrade the sulfonamide moiety.

-

Regioselectivity: Using pre-functionalized aryl halides and boronic acids ensures the exact 4,3'-substitution pattern is locked in.

Validated Protocol

Reaction: Coupling of 4-Carboxyphenylboronic acid with 3-Bromo-N-tert-butylbenzenesulfonamide.

Reagents:

-

Aryl Halide: 3-Bromo-N-tert-butylbenzenesulfonamide (1.0 eq)

-

Boronic Acid: 4-Carboxyphenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Base: Potassium Carbonate (

), 2.0 M aqueous solution (3.0 eq) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Workflow:

-

Inertion: Charge a reaction flask with the aryl halide, boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

) three times to remove oxygen (prevents homocoupling and catalyst deactivation). -

Solvation: Add degassed 1,4-Dioxane and the aqueous base.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by HPLC or TLC (Mobile phase: 5% MeOH in DCM).

-

Workup (Self-Validating Step):

-

Cool to room temperature.

-

Acidify carefully with 1N HCl to pH ~3. Observation: A precipitate should form (the target benzoic acid is insoluble in acidic water).

-

Extract with Ethyl Acetate (

).

-

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Synthetic Logic Diagram

Caption: Figure 1. Palladium-catalyzed cross-coupling workflow ensuring regioselective synthesis of the biphenyl core.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical criteria.

| Technique | Expected Signal / Observation | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Confirms t-butyl integrity and biphenyl connectivity. | |

| LC-MS (ESI-) | m/z 332.4 | Negative mode is preferred due to the acidic carboxyl and sulfonamide protons. |

| HPLC Purity | >95% Area under curve (254 nm) | Essential for biological assay usage. |

Part 4: Applications in Drug Discovery

Carbonic Anhydrase (CA) Inhibition

Sulfonamides are the primary pharmacophore for CA inhibition. The "tail" approach involves attaching a sulfonamide zinc-binding group (ZBG) to a scaffold that reaches the hydrophobic pocket of the enzyme.

-

Mechanism: The sulfonamide nitrogen (

) coordinates with the -

Role of the Biphenyl: The biphenyl spacer provides the necessary length to span the active site gorge, while the tert-butyl group can induce isoform selectivity (e.g., CA IX vs. CA II) via hydrophobic interactions.

Bioisosteric Replacement

In drug design, this molecule serves as a probe to test the bioisosteric replacement of:

-

Carboxylic Acid:[2] Can be converted to hydroxamic acids (for HDAC inhibition) or tetrazoles.

-

Sulfonamide:[3][4] Can be exchanged for sulfones or sulfonimidamides to alter H-bond donor/acceptor ratios.

Mechanistic Pathway: CA Inhibition[12][13]

Caption: Figure 2.[5] Pharmacological mechanism of sulfonamide-based inhibition in metalloenzymes.

Part 5: Handling and Stability

-

Storage: Store in a cool, dry place (

). The compound is stable in solid form but should be kept away from strong oxidizing agents. -

Solubility:

-

Insoluble: Water (at neutral/acidic pH).

-

Soluble: DMSO, Methanol, DMF, dilute aqueous NaOH (forms the bis-sodium salt).

-

-

Safety: Treat as a standard chemical irritant. Avoid inhalation of dust. No specific acute toxicity data is available for this specific intermediate; assume properties similar to general sulfonamides (potential allergenicity).

References

-

Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sulfonamide Medicinal Chemistry: Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

-

Biphenyl Scaffolds in MOFs: Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. Link

-

General Properties of Benzoic Acid Derivatives: National Center for Biotechnology Information. PubChem Compound Summary for Benzoic Acid. Link

Sources

Methodological & Application

Synthesis protocol for 4-(3-T-Butylsulfamoylphenyl)benzoic acid

Technical Synthesis Guide: 4-(3-(

Part 1: Strategic Overview & Retrosynthesis

Target Molecule: 4-(3-(

Retrosynthetic Analysis

The most convergent and reliable route utilizes a Suzuki-Miyaura cross-coupling strategy. To maximize purity and simplify workup, the carboxylic acid moiety is introduced as a methyl ester. This prevents catalyst poisoning by the free acid and allows for facile organic extraction of the intermediate.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Bromo- -( -butyl)benzenesulfonamide

Objective: Protect the sulfonamide functionality to prevent catalyst interference and improve solubility.

-

Reagents:

-

3-Bromobenzenesulfonyl chloride (1.0 equiv)

-

tert-Butylamine (1.2 equiv)

-

Triethylamine (Et

N) (1.5 equiv) -

Dichloromethane (DCM) (anhydrous)

-

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 3-bromobenzenesulfonyl chloride (5.0 g, 19.6 mmol) and anhydrous DCM (50 mL). Cool the solution to 0 °C using an ice bath.

-

Addition: Mix tert-butylamine (2.5 mL, 23.5 mmol) with Et

N (4.1 mL, 29.4 mmol) in 10 mL DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes.-

Critical Control: The reaction is exothermic. Maintain internal temperature <5 °C to prevent sulfonamide dimerization or side reactions.

-

-

Reaction: Remove the ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting sulfonyl chloride (high R

) should disappear. -

Workup:

-

Quench with 1M HCl (30 mL) to neutralize excess amine.

-

Separate the organic layer and wash with saturated NaHCO

(30 mL) followed by brine (30 mL). -

Dry over anhydrous Na

SO

-

-

Purification: The crude solid is typically pure enough (>95%). If necessary, recrystallize from Hexane/EtOAc.

-

Yield Expectation: 90–95% (White solid).

-

Step 2: Suzuki-Miyaura Coupling

Objective: Form the biaryl C-C bond using a palladium catalyst.

-

Reagents:

-

3-Bromo-

-( -

4-(Methoxycarbonyl)phenylboronic acid (1.1 equiv)

-

Pd(dppf)Cl

·DCM (0.03 equiv) -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

-

Protocol:

-

Degassing: In a Schlenk flask, combine the sulfonamide (1.0 g, 3.4 mmol), boronic acid (0.67 g, 3.7 mmol), and K

CO -

Solvent Addition: Add 1,4-dioxane (12 mL) and water (3 mL). Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen.

-

Why? Oxygen causes homocoupling of the boronic acid and deactivates the Pd(0) species.

-

-

Catalyst Addition: Add Pd(dppf)Cl

·DCM (83 mg, 0.1 mmol) quickly under a positive stream of nitrogen. Seal the flask. -

Heating: Heat the reaction to 90 °C for 4–6 hours. The mixture will turn black (Pd precipitation) upon completion.

-

Workup:

-

Purification: Flash chromatography (SiO

, 0–30% EtOAc in Hexanes). Isolate the methyl ester intermediate.-

Yield Expectation: 80–85%.

-

Step 3: Ester Hydrolysis (Saponification)

Objective: Reveal the carboxylic acid.

-

Reagents:

-

Methyl ester intermediate (from Step 2)

-

Lithium Hydroxide Monohydrate (LiOH·H

O) (3.0 equiv) -

THF / Methanol / Water (3:1:1)

-

Protocol:

-

Reaction: Dissolve the ester in THF/MeOH/Water. Add LiOH·H

O. Stir at 50 °C for 2 hours. -

Validation: TLC should show the disappearance of the non-polar ester and the appearance of a baseline spot (the carboxylate salt).

-

Workup:

-

Concentrate to remove THF/MeOH.

-

Dilute the aqueous residue with water (10 mL).

-

Acidification: Dropwise add 1M HCl until pH ~2. The product will precipitate as a white solid.

-

-

Isolation: Filter the solid, wash with cold water, and dry under high vacuum at 45 °C.

Part 3: Data & Visualization

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow with expected yields.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Role | Critical Note |

| 3-Bromobenzenesulfonyl chloride | 255.52 | 1.0 | Electrophile | Moisture sensitive; handle quickly. |

| tert-Butylamine | 73.14 | 1.2 | Nucleophile | Volatile (bp 44°C); cool before addition. |

| 4-(Methoxycarbonyl)phenylboronic acid | 179.97 | 1.1 | Nucleophile | Use ester to facilitate purification. |

| Pd(dppf)Cl | 816.64 | 0.03 | Catalyst | Robust; tolerates air better than Pd(PPh |

| K | 138.21 | 2.0 | Base | Activates boronic acid for transmetallation. |

Part 4: Analytical Validation & Troubleshooting

Expected Analytical Data

-

H NMR (400 MHz, DMSO-

- 13.0 (br s, 1H, COOH)

- 8.05 (d, J=8.4 Hz, 2H, Ar-H ortho to COOH)

-

7.95 (s, 1H, Ar-H ortho to SO

- 7.85 (d, J=8.4 Hz, 2H, Ar-H meta to COOH)

- 7.80 (d, 1H, Ar-H)

- 7.70 (t, 1H, Ar-H)

- 7.65 (s, 1H, NH )

- 1.10 (s, 9H, t-Butyl)

-

Mass Spectrometry (ESI):

-

Negative mode (

)

-

Troubleshooting Guide

-

Low Yield in Suzuki Coupling:

-

Cause: Protodeboronation of the boronic acid.

-

Solution: Switch to anhydrous conditions using Cs

CO

-

-

Black Precipitate Early in Reaction:

-

Cause: "Pd black" formation (catalyst decomposition).

-

Solution: Ensure thorough degassing. Add extra ligand (e.g., dppf) or switch to a more stable pre-catalyst like XPhos Pd G2.

-

-

Incomplete Hydrolysis:

-

Cause: Steric hindrance or poor solubility.

-

Solution: Increase temperature to 60 °C or switch solvent to 1:1 Dioxane/1M NaOH.

-

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Park, C. M., et al. (2008). Discovery of ABT-263: A Potent, Orally Bioavailable Bcl-2 Family Inhibitor. Journal of Medicinal Chemistry, 51(21), 6902–6915. (Describes analogous sulfonamide biaryl synthesis). Link

-

Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421-3428. Link

Sources

Application Notes and Protocols for Amide Coupling of Sulfamoylphenyl Benzoic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Sulfamoylphenyl Benzoic Acid Coupling

Amide bond formation is a cornerstone of medicinal chemistry and drug development.[1][] However, the seemingly straightforward coupling of a carboxylic acid and an amine can be fraught with challenges, particularly when dealing with electronically deactivated substrates. Sulfamoylphenyl benzoic acids and their corresponding aniline counterparts present a significant hurdle due to the potent electron-withdrawing nature of the sulfonamide group.[3] This deactivation reduces the nucleophilicity of the aniline nitrogen, making the amide coupling reaction sluggish and often inefficient with standard protocols.[1]

This technical guide provides a comprehensive overview of robust and effective methods for the successful amide coupling of sulfamoylphenyl benzoic acids. We will delve into the rationale behind experimental choices, provide detailed, step-by-step protocols for various coupling reagents, and offer troubleshooting advice to overcome common obstacles.

Key Challenges:

-

Low Nucleophilicity: The primary challenge is the diminished reactivity of the aniline nitrogen due to the electron-withdrawing sulfamoyl group.[1]

-

Side Reactions: The use of harsh conditions to force the reaction can lead to undesirable side reactions, including racemization of adjacent stereocenters and decomposition of sensitive functional groups.[4][5]

-

Byproduct Removal: The byproducts of many coupling reagents can complicate purification, especially on a larger scale.[6]

-

Solubility: Sulfamoyl-containing compounds can exhibit poor solubility in common organic solvents, necessitating careful solvent selection.[7]

Strategic Reagent Selection: A Comparative Analysis

The success of an amide coupling reaction with these challenging substrates is critically dependent on the choice of coupling reagent. The ideal reagent must be highly reactive to overcome the low nucleophilicity of the amine while minimizing side reactions.

Carbodiimides (e.g., EDC) with Additives (e.g., HOBt)

-

Mechanism: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][8] To prevent side reactions and suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is crucial.[5][6] HOBt intercepts the O-acylisourea to form a more stable active ester, which then reacts with the amine.[6][8]

-

Advantages: Cost-effective and the urea byproduct is water-soluble, simplifying workup.[8][9]

-

Disadvantages: May not be sufficiently reactive for highly deactivated anilines, and can still lead to some level of epimerization.[1][5]

Uronium/Guanidinium Salts (e.g., HATU)

-

Mechanism: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent.[10][11] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly couples with the amine.[10] The presence of the HOAt moiety is key to its high reactivity and ability to suppress racemization.[5][10][11]

-

Advantages: Extremely effective for difficult couplings, including those with electron-poor anilines.[1][10][12] It provides fast reaction times and high yields with minimal racemization.[10][11]

-

Disadvantages: Higher cost compared to carbodiimides.

Phosphonic Anhydrides (e.g., T3P®)

-

Mechanism: Propylphosphonic anhydride (T3P®) is a powerful dehydrating agent that activates the carboxylic acid. The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[13][14]

-

Advantages: Excellent for large-scale synthesis due to the ease of byproduct removal. It is also known for low epimerization rates, even with sensitive substrates.[13][14][15][16]

-

Disadvantages: Typically used as a solution in an organic solvent.

Table 1: Comparison of Recommended Coupling Reagents

| Reagent | Class | Relative Reactivity | Key Advantages | Common Solvents |

| EDC/HOBt | Carbodiimide | Moderate | Cost-effective, water-soluble byproduct | DCM, DMF |

| HATU | Uronium Salt | Very High | Excellent for deactivated anilines, low racemization | DMF, NMP |

| T3P® | Phosphonic Anhydride | High | Easy byproduct removal, low epimerization, scalable | Ethyl Acetate, THF, MeCN |

Detailed Experimental Protocols

The following protocols are designed to be robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a good first choice due to its cost-effectiveness and straightforward workup.

Materials:

-

Sulfamoylphenyl benzoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

EDC·HCl (1.2 equiv)

-

HOBt (1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfamoylphenyl benzoic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA (2.5 equiv) dropwise to the stirred solution.

-

Add EDC·HCl (1.2 equiv) portion-wise over 5-10 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is recommended for challenging substrates where EDC/HOBt fails to provide satisfactory results.

Materials:

-

Sulfamoylphenyl benzoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

HATU (1.1 equiv)

-

DIPEA (2.0 equiv)

-

Anhydrous DMF

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the sulfamoylphenyl benzoic acid (1.0 equiv) and dissolve it in anhydrous DMF.

-

Add the amine (1.1 equiv) followed by DIPEA (2.0 equiv).

-

Add HATU (1.1 equiv) in one portion. A color change is often observed.

-

Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.

-

Follow the workup and purification procedure outlined in Protocol 1 (steps 6-9).

Protocol 3: Scalable Coupling with T3P®

This method is particularly advantageous for larger-scale synthesis due to the simple workup.

Materials:

-

Sulfamoylphenyl benzoic acid (1.0 equiv)

-

Amine (1.1 equiv)

-

T3P® (50% solution in ethyl acetate or THF) (1.5 equiv)

-

Pyridine or DIPEA (3.0 equiv)

-

Anhydrous Ethyl Acetate or THF

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sulfamoylphenyl benzoic acid (1.0 equiv) and amine (1.1 equiv) in anhydrous ethyl acetate or THF.

-

Add pyridine or DIPEA (3.0 equiv).

-

Slowly add the T3P® solution (1.5 equiv) dropwise, as the reaction can be exothermic.

-

Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction with water or saturated aqueous NaHCO₃.

-

Proceed with the workup and purification as described in Protocol 1 (steps 7-9). The phosphonic acid byproducts will be removed in the aqueous layers.[13][14]

Visualization of Workflow and Decision Making

Diagram 1: General Amide Coupling Workflow

Caption: A generalized workflow for the amide coupling of sulfamoylphenyl benzoic acids.

Diagram 2: Decision Tree for Reagent Selection

Caption: A decision-making guide for selecting an appropriate amide coupling reagent.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incomplete reaction due to low nucleophilicity. Inactive coupling reagent. Poor solubility of starting materials. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).[6] Use fresh, high-purity coupling reagents. Try a co-solvent like DMF or NMP to improve solubility.[7] Gentle heating (40-50 °C) may be beneficial, but monitor for decomposition.[7] |

| Significant Unreacted Starting Material | Insufficient equivalents of one reactant. Short reaction time. | Use a slight excess (1.1-1.2 equivalents) of the amine.[6] Increase the reaction time and monitor by LC-MS until the starting material is consumed.[6] |

| Formation of Impurities | Racemization of a chiral center. Side reaction with the coupling reagent (e.g., N-acylurea formation with EDC). | Use a racemization-suppressing reagent like HATU or T3P®.[5][16] Ensure HOBt is used with EDC to minimize N-acylurea formation.[5][6] Run the reaction at a lower temperature (0 °C). |

| Difficult Purification | Byproduct has similar polarity to the product. | Choose a reagent with water-soluble byproducts (EDC, T3P®) to simplify workup.[6][13] Optimize chromatography conditions (e.g., different solvent system, gradient). |

References

-